4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with a molecular formula of C11H17ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide
- 4-chloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide
Uniqueness
4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to its specific structural features, such as the chloro group and the dimethylamino propyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSRXOIXHOFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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